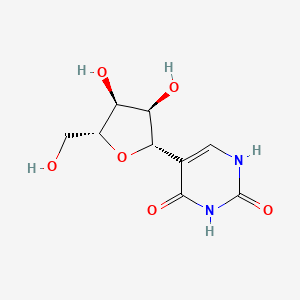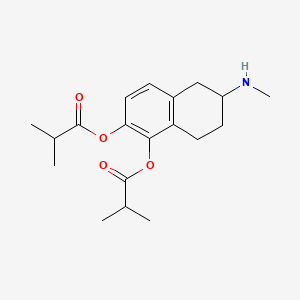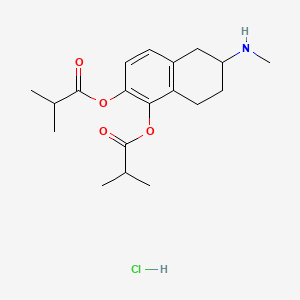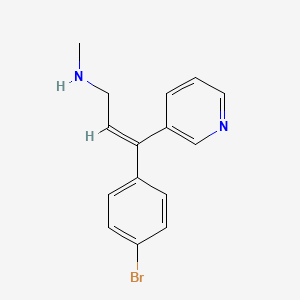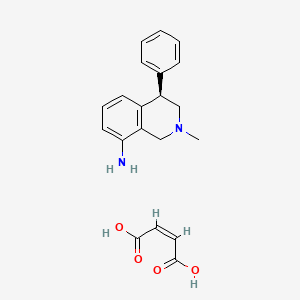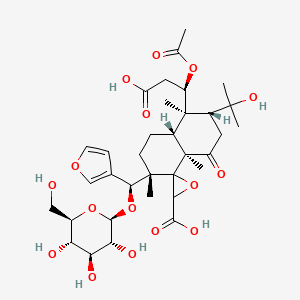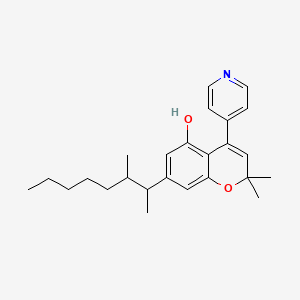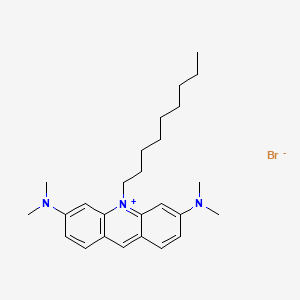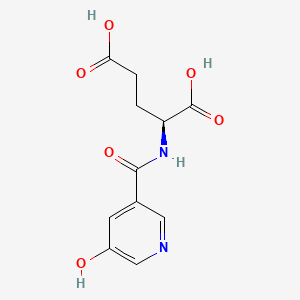
Pyrazofurine
Vue d'ensemble
Description
Pyrazofurin, also known as pyrazomycin, is a natural product found in the bacterium Streptomyces candidus. It is a nucleoside analogue related to ribavirin and has demonstrated antibiotic, antiviral, and anticancer properties. Despite its potential, pyrazofurin was not successful in human clinical trials due to severe side effects. it continues to be the subject of ongoing research as a potential drug of last resort or a template for improved synthetic derivatives .
Applications De Recherche Scientifique
Pyrazofurin has a wide range of scientific research applications, including:
Chemistry: Pyrazofurin serves as a template for the synthesis of novel nucleoside analogues with potential therapeutic applications.
Biology: Pyrazofurin is used to study the mechanisms of nucleoside analogue action and resistance in various biological systems.
Medicine: Pyrazofurin has been investigated for its antiviral, antibiotic, and anticancer properties. .
Mécanisme D'action
Pyrazofurin exerts its effects by inhibiting the enzyme orotidine 5’-monophosphate decarboxylase, which is involved in the de novo synthesis of pyrimidines. This inhibition disrupts the synthesis of pyrimidine nucleotides, leading to the depletion of essential components for DNA and RNA synthesis. As a result, pyrazofurin effectively inhibits cell proliferation and viral replication. The molecular targets and pathways involved in pyrazofurin’s mechanism of action include the pyrimidine biosynthesis pathway and various cellular enzymes involved in nucleotide metabolism .
Safety and Hazards
Orientations Futures
Pyrazofurin continues to be the subject of ongoing research as a potential drug of last resort, or a template for improved synthetic derivatives . Recent studies have also suggested that pyrimidine inhibitors, like Pyrazofurin, could be used in combination with nucleoside analogues as a promising strategy against SARS-CoV-2 .
Analyse Biochimique
Biochemical Properties
Pyrazofurin plays a significant role in biochemical reactions, particularly in the inhibition of pyrimidine biosynthesis. It interacts with orotidine 5’-monophosphate decarboxylase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, pyrazofurin disrupts the production of uridine monophosphate, leading to a depletion of pyrimidine nucleotide pools . This interaction is crucial for its antiviral and anticancer activities, as it hampers the replication of viruses and the proliferation of cancer cells .
Cellular Effects
Pyrazofurin exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of several viruses, including vaccinia, herpes simplex, and measles viruses . In cancer cells, pyrazofurin induces cell cycle arrest and apoptosis by depleting pyrimidine nucleotides, which are essential for DNA and RNA synthesis . This compound also affects cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced cell proliferation .
Molecular Mechanism
At the molecular level, pyrazofurin exerts its effects primarily through the inhibition of orotidine 5’-monophosphate decarboxylase . This enzyme is a key player in the pyrimidine biosynthesis pathway, and its inhibition by pyrazofurin leads to a significant reduction in pyrimidine nucleotide levels . Additionally, pyrazofurin can be converted to its phosphorylated derivatives, which further contribute to its inhibitory effects on pyrimidine biosynthesis . These interactions result in the disruption of DNA and RNA synthesis, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrazofurin have been observed to change over time. Pyrazofurin is rapidly converted to its phosphorylated derivatives in sensitive tumor cells, leading to a depletion of pyrimidine nucleotides . This depletion is transient in some cell types, such as L5178Y leukemia cells, which can recover their pyrimidine nucleotide pools over time . In other cell types, the depletion persists, leading to sustained growth inhibition and cell death . The stability and degradation of pyrazofurin in laboratory settings are also important factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of pyrazofurin vary with different dosages in animal models. At low doses, pyrazofurin has been shown to inhibit the growth of various tumors, including colon carcinomas and leukemias . At higher doses, pyrazofurin can cause significant toxicity, including oral mucositis and depression of erythropoiesis . These adverse effects limit the therapeutic window of pyrazofurin and highlight the need for careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
Pyrazofurin is involved in the pyrimidine biosynthesis pathway, where it inhibits orotidine 5’-monophosphate decarboxylase . This inhibition leads to a reduction in the levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . Additionally, pyrazofurin can be metabolized to its phosphorylated derivatives, which further contribute to its inhibitory effects on pyrimidine biosynthesis . These metabolic pathways are crucial for the antiviral and anticancer activities of pyrazofurin .
Transport and Distribution
Pyrazofurin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, pyrazofurin can be phosphorylated to its active derivatives, which are then distributed to different cellular compartments . The distribution of pyrazofurin and its derivatives within cells is crucial for their inhibitory effects on pyrimidine biosynthesis and cell proliferation .
Subcellular Localization
The subcellular localization of pyrazofurin and its derivatives plays a significant role in their activity and function. Pyrazofurin is primarily localized in the cytoplasm, where it interacts with orotidine 5’-monophosphate decarboxylase and other enzymes involved in pyrimidine biosynthesis . Additionally, the phosphorylated derivatives of pyrazofurin can be distributed to various subcellular compartments, including the nucleus, where they exert their inhibitory effects on DNA and RNA synthesis . The targeting signals and post-translational modifications that direct pyrazofurin to specific compartments are important factors that influence its activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrazofurin and its analogues can be synthesized from ribosyl β-keto acid derivatives, which are prepared by the Wittig reaction of protected D-ribose with phosphoranes. The reaction involves the following steps:
- Reaction of 2,3-O-isopropylidene-5-O-trityl-α- and -β-D-ribose with 3-ethoxycarbonyl-2-oxo-propylidenetriphenylphosphorane to give ethyl 4-(2’,3’-O-isopropylidene-5’-O-trityl-α- and -β-D-ribofuranosyl)-3-oxobutanoate.
- Treatment of the β-keto ester with tosyl azide in the presence of triethylamine to afford ethyl 2-diazo-4-(2’,3’-O-isopropylidene-5’-O-trityl-α- and -β-D-ribofuranosyl)-3-oxobutanoate.
- Cyclization of the diazo compound with sodium hydride to form ethyl 4-hydroxy-3-(2’,3’-O-isopropylidene-5’-O-trityl-β-D-ribofuranosyl)pyrazole-5-carboxylate.
- Ammonolysis of the pyrazole ester to yield the corresponding amides, which, after removal of the protecting groups, give pyrazofurin .
Industrial Production Methods: Industrial production methods for pyrazofurin are not well-documented, likely due to its limited clinical success and ongoing research status. the synthetic routes described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazofurin undergoes various chemical reactions, including:
Oxidation: Pyrazofurin can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrazofurin to its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the pyrazofurin molecule, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or other nucleophiles .
Comparaison Avec Des Composés Similaires
Pyrazofurin is unique among nucleoside analogues due to its C-glycosidic bond, which links the ribose and pyrazole-derived base. Similar compounds include:
Formycin A: Another C-nucleoside antibiotic with a similar structure and mechanism of action.
Ribavirin: A nucleoside analogue with antiviral properties, related to pyrazofurin but with a different structure and mechanism.
Showdomycin: A C-nucleoside antibiotic with a different base structure but similar biological activities.
Pseudouridimycin: A C-nucleoside antibiotic with a unique structure and potent antibacterial activity
Propriétés
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESARGFCSKSFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865565 | |
| Record name | 1,4-Anhydro-1-(3-carbamoyl-4-hydroxy-1H-pyrazol-5-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30868-30-5 | |
| Record name | Pyrazofurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




